
20-Hydroxy-leukotriene B4
Overview
Description
20-Hydroxy Leukotriene B4 is a metabolite of Leukotriene B4, which is a potent lipid mediator involved in various inflammatory responses. This compound is primarily produced in human neutrophils through the action of the enzyme Leukotriene B4 20-hydroxylase . It plays a significant role in modulating immune responses by interacting with specific receptors on leukocytes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 20-Hydroxy Leukotriene B4 involves the hydroxylation of Leukotriene B4. This reaction is catalyzed by the enzyme Leukotriene B4 20-hydroxylase, which is found in human neutrophils . The reaction requires the presence of NAD+ and involves both cytosolic and microsomal fractions . The hydroxylation process converts Leukotriene B4 to 20-Hydroxy Leukotriene B4, which can further be oxidized to 20-Carboxy Leukotriene B4 .
Industrial Production Methods: the enzymatic conversion of Leukotriene B4 using purified Leukotriene B4 20-hydroxylase could be a potential method for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 20-Hydroxy Leukotriene B4 undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to 20-Carboxy Leukotriene B4.
Reduction: Although less common, reduction reactions can occur under specific conditions.
Substitution: This compound can participate in substitution reactions, particularly involving its hydroxyl groups.
Common Reagents and Conditions:
Oxidation: NAD+ is a common reagent used in the oxidation of 20-Hydroxy Leukotriene B4.
Reduction: Specific reducing agents can be used under controlled conditions.
Substitution: Various nucleophiles can be used to substitute the hydroxyl groups.
Major Products:
Oxidation: The major product is 20-Carboxy Leukotriene B4.
Reduction and Substitution: The products depend on the specific reagents and conditions used.
Scientific Research Applications
Biochemical Properties and Mechanism of Action
20-OH-LTB4 is produced through the enzymatic action of leukotriene B4 20-hydroxylase, primarily in neutrophils. This hydroxylation alters the biological activity of LTB4, making 20-OH-LTB4 a less potent activator of neutrophil degranulation compared to its precursor. It interacts with the BLT1 receptor but does so with lower efficacy, suggesting a modulatory role in immune responses .
Biochemical Pathways
- Synthesis : The synthesis involves the hydroxylation of LTB4 at the 20th carbon position.
- Metabolism : Following its formation, 20-OH-LTB4 can be further oxidized to 20-carboxy-LTB4, which exhibits even lower biological activity .
Immunology and Inflammation
20-OH-LTB4 plays a crucial role in understanding immune responses and inflammation. It has been shown to downregulate LTB4-mediated responses in neutrophils and eosinophils, thereby limiting excessive inflammatory reactions. Studies indicate that it inhibits neutrophil migration, degranulation, and leukotriene biosynthesis induced by LTB4 .
Pharmacological Development
Research into 20-OH-LTB4 is pivotal for developing anti-inflammatory drugs. Its ability to modulate immune responses positions it as a potential therapeutic agent for conditions characterized by excessive inflammation, such as asthma, rheumatoid arthritis, and other inflammatory diseases .
Comparative Analysis with Related Compounds
Compound | Biological Activity | Receptor Affinity | Comments |
---|---|---|---|
Leukotriene B4 | Potent inflammatory mediator | High | Strongly activates neutrophils |
20-Hydroxy-LTB4 | Modulator of inflammation | Moderate | Inhibits LTB4-mediated responses |
20-Carboxy-LTB4 | Further oxidized form | Low | Less active than both LTB4 and 20-OH-LTB4 |
Resolvin E1 | Anti-inflammatory mediator | Variable | Involved in resolution of inflammation |
Case Study 1: Inhibition of Neutrophil Functions
A study demonstrated that 20-OH-LTB4 effectively inhibited various LTB4-mediated functions in human neutrophils. The findings revealed that treatment with 20-OH-LTB4 resulted in significant reductions in neutrophil migration and degranulation, indicating its potential utility in controlling inflammatory responses .
Case Study 2: Role in Chronic Inflammatory Diseases
Research has shown that elevated levels of LTB4 are associated with chronic inflammatory diseases. By investigating the metabolic pathways involving 20-OH-LTB4, scientists have identified its potential role in mitigating the effects of chronic inflammation, suggesting new therapeutic avenues for managing conditions like asthma and rheumatoid arthritis .
Mechanism of Action
20-Hydroxy Leukotriene B4 exerts its effects by binding to specific receptors on leukocytes, particularly the BLT1 receptor . This binding modulates the immune response by inhibiting the activation and migration of neutrophils and eosinophils . The compound acts as a natural inhibitor of Leukotriene B4-mediated responses, thereby regulating inflammation .
Comparison with Similar Compounds
Leukotriene B4: The parent compound, which is more potent in activating leukocytes.
20-Carboxy Leukotriene B4: A further oxidized form of 20-Hydroxy Leukotriene B4, with reduced activity.
Resolvin E1: Another lipid mediator involved in resolving inflammation.
Uniqueness: 20-Hydroxy Leukotriene B4 is unique in its ability to modulate the immune response by acting as a natural inhibitor of Leukotriene B4 . Its specific interaction with the BLT1 receptor and its role in regulating neutrophil and eosinophil functions distinguish it from other similar compounds .
Biological Activity
20-Hydroxy-leukotriene B4 (20-OH-LTB4) is a metabolite of leukotriene B4 (LTB4), a potent inflammatory mediator derived from arachidonic acid. This compound has garnered attention due to its biological activities, particularly in the context of immune responses and inflammation. Understanding its biological activity is crucial for potential therapeutic applications, especially in conditions characterized by excessive inflammation.
20-OH-LTB4 is formed through the enzymatic action of specific hydroxylases on LTB4. The metabolism of LTB4 involves several pathways, with 20-hydroxylation being one of the significant modifications that alter its biological activity. This hydroxylation results in a compound that exhibits reduced chemotactic and pro-aggregatory activities compared to its parent compound, LTB4 .
Property | Value |
---|---|
Chemical Formula | C20H32O4 |
Molecular Weight | 336.4657 g/mol |
Synonyms | 20-Hydroxy-LTB4 |
Biological Role | Inflammatory mediator |
Immune Response Modulation
20-OH-LTB4 plays a nuanced role in modulating immune responses. While LTB4 is known for its strong chemotactic properties, attracting neutrophils and other immune cells to sites of inflammation, 20-OH-LTB4 exhibits diminished activity in this regard. Research indicates that the presence of 20-OH-LTB4 can downregulate LTB4-mediated effects, suggesting a potential regulatory mechanism within inflammatory processes .
Case Studies and Research Findings
- Phagocyte Recruitment : In studies examining the effects of 20-OH-LTB4 on phagocyte recruitment, it was found that while LTB4 effectively recruits neutrophils, 20-OH-LTB4 significantly reduces this recruitment. This indicates that the hydroxylation alters the signaling pathways involved in immune cell attraction .
- Inflammatory Diseases : Investigations into the role of 20-OH-LTB4 in inflammatory diseases such as asthma and rheumatoid arthritis have shown that its levels are often elevated in these conditions. However, its activity appears to counterbalance some of the pro-inflammatory effects of LTB4, suggesting a complex interplay between these metabolites in disease pathology .
- Therapeutic Implications : Given its regulatory effects, there is growing interest in exploring 20-OH-LTB4 as a potential therapeutic agent or target for drug development. The ability to modulate inflammation without exacerbating immune responses makes it a candidate for further research in inflammatory diseases .
Table 2: Summary of Biological Activities
Activity | LTB4 | 20-OH-LTB4 |
---|---|---|
Chemotaxis | Strong | Weak |
Neutrophil Activation | High | Moderate |
Inflammatory Response | Promotes | Modulates |
Potential Therapeutic Use | Limited | Promising |
Properties
IUPAC Name |
(5S,6Z,8E,10E,12R,14Z)-5,12,20-trihydroxyicosa-6,8,10,14-tetraenoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O5/c21-17-10-6-2-1-3-7-12-18(22)13-8-4-5-9-14-19(23)15-11-16-20(24)25/h3-5,7-9,13-14,18-19,21-23H,1-2,6,10-12,15-17H2,(H,24,25)/b5-4+,7-3-,13-8+,14-9-/t18-,19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTJFJXLGRSTECQ-PSPARDEHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC/C=C\C[C@H](/C=C/C=C/C=C\[C@H](CCCC(=O)O)O)O)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901316948 | |
Record name | 20-Hydroxy-LTB4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901316948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 20-Hydroxy-leukotriene B4 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001509 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
79516-82-8 | |
Record name | 20-Hydroxy-LTB4 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79516-82-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 20-Hydroxy-LTB4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901316948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 20-Hydroxy-leukotriene B4 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001509 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 20-Hydroxy-leukotriene B4 (20-OH-LTB4) formed and what is its role in the body?
A: 20-OH-LTB4 is a metabolite of Leukotriene B4 (LTB4), a potent inflammatory mediator. LTB4 is first converted to 20-OH-LTB4, primarily through the action of the cytochrome P450 enzyme system in cells like neutrophils. [] This hydroxylation step is the initial step in the inactivation pathway of LTB4. 20-OH-LTB4 is then further oxidized to 20-carboxy-LTB4, which exhibits significantly reduced biological activity compared to LTB4. [] This conversion to less active metabolites helps regulate the inflammatory response.
Q2: What is the significance of 20-OH-LTB4 in studying inflammatory conditions?
A: 20-OH-LTB4, as a metabolite of LTB4, serves as a potential biomarker for inflammatory diseases. Elevated levels of 20-OH-LTB4 have been observed in the plasma of young male cigarette smokers, indicating increased 5-lipoxygenase activity and potential neutrophil-mediated inflammation. [] Additionally, research has explored its role in conditions like allergic rhinitis and asthma. [, ]
Q3: Can you elaborate on the enzymatic processes involved in the further metabolism of 20-OH-LTB4?
A: Research indicates that the oxidation of 20-OH-LTB4 to 20-carboxy-LTB4 is a two-step process. First, a cytosolic alcohol dehydrogenase oxidizes 20-OH-LTB4 to 20-oxo-LTB4. Subsequently, a microsomal fraction, potentially containing an aldehyde dehydrogenase, catalyzes the oxidation of 20-oxo-LTB4 to the final product, 20-carboxy-LTB4. This two-step oxidation process has been observed in rat liver cells and is likely operational in other systems as well. []
Q4: How does the structure of 20-OH-LTB4 relate to its detection and analysis?
A: The presence of double bonds in the 20-OH-LTB4 structure poses challenges for its analysis using gas chromatography-mass spectrometry (GC-MS). To overcome this, researchers have employed derivatization techniques, converting 20-OH-LTB4 into more volatile and stable derivatives like methyl ester trimethylsilyl ether. Additionally, catalytic hydrogenation to reduce double bonds has been shown to improve the sensitivity of GC-MS analysis for 20-OH-LTB4 and related compounds. []
Q5: Are there any alternative analytical techniques for separating and studying 20-OH-LTB4 and related molecules?
A: Yes, apart from GC-MS, researchers have explored techniques like cyclodextrin-modified microemulsion electrokinetic chromatography (MEKC) coupled with head-column field-amplified sample stacking for the separation of 5-lipoxygenase metabolites, including 20-OH-LTB4. This method offers an alternative for analyzing these compounds. []
Q6: What are the implications of studying the metabolic pathways of LTB4 and its metabolites like 20-OH-LTB4?
A: A comprehensive understanding of these metabolic pathways is crucial for developing targeted therapies for inflammatory diseases. By understanding the enzymes involved and the factors influencing the production and degradation of these potent mediators, researchers can potentially design drugs that modulate the inflammatory response more effectively. [, ]
Q7: Has the impact of different malaria models on the levels of 20-OH-LTB4 been investigated?
A: Yes, studies utilizing murine malaria models have shown varying levels of 20-OH-LTB4 depending on the severity of the infection. For instance, higher levels were observed in models mimicking uncomplicated malaria compared to those with experimental cerebral malaria, highlighting the complex interplay between host metabolism and different malaria pathologies. []
Q8: Are there any studies exploring the connection between the airway microbiome and 20-OH-LTB4 in allergic rhinitis?
A: Research has shown a correlation between alterations in the airway microbiome and serum metabolites, including 20-OH-LTB4, in patients with allergic rhinitis. These findings suggest a potential link between the microbiome, metabolic activity, and the pathogenesis of this allergic condition. []
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